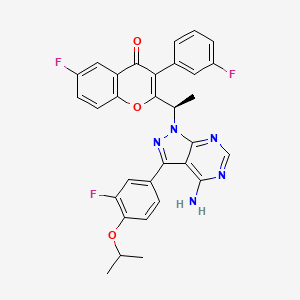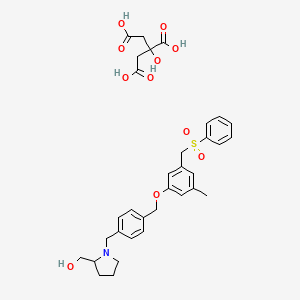
PF-543 (Citrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PF-543 Citrate is a potent, selective, reversible, and sphingosine-competitive SPHK1 inhibitor with an IC50 of 2 nM and a Ki of 3.6 nM . It has over 100-fold selectivity for SPHK1 over SPHK2 . PF-543 Citrate is also an effective potent inhibitor of sphingosine 1-phosphate (S1P) formation in whole blood with an IC50 of 26.7 nM . It induces apoptosis, necrosis, and autophagy .
Synthesis Analysis
The synthesis of PF-543 involves the transformation of the methyl group of PF-543 into hydrogen, fluorine, and hydroxy . PF-543 derivatives in which the methyl group was substituted by hydrogen and fluorine demonstrated SK1 inhibitory and anticancer activities similar to PF-543 .Molecular Structure Analysis
The molecular formula of PF-543 Citrate is C33H39NO11S . Its molecular weight is 657.73 .Chemical Reactions Analysis
PF-543 Citrate inhibits SphK1, leading to a decrease in the intracellular levels of S1P . This inhibition of SphK1 by PF-543 Citrate results in the induction of apoptosis, necrosis, and autophagy .Physical And Chemical Properties Analysis
PF-543 Citrate has a molecular formula of C33H39NO11S and a molecular weight of 657.73 . It is recommended to be stored at 4°C in sealed storage, away from moisture .Applications De Recherche Scientifique
Inhibitory Effect on Sphingosine Kinase 1 (SK1)
PF-543 is a potent inhibitor of SK1, with significant selectivity over SK2. Its role in diseases like multiple sclerosis, myocardial infarction, and colorectal cancer has been highlighted, emphasizing its potential therapeutic applications (Park et al., 2018).
Electrochemical Activity of Citrate
The chemical and electrochemical behaviors of citrate ions, particularly in relation to metal deposition processes, have been studied, providing insights into the interaction of citrate with various substances (Berkh et al., 2011).
Anti-Colorectal Cancer Activity
PF-543 exhibits potent anti-proliferative effects against colorectal cancer cells. It induces programmed necrosis rather than apoptosis, involving mitochondrial pathways. This mechanism suggests a novel approach for cancer treatment (Ju et al., 2016).
Use in Photo-Fenton Processes
Citrate-modified photo-Fenton processes have been investigated for disinfecting microalgae cultures, showing potential for environmental applications (Pulgarin et al., 2020).
Derivatives of PF-543
Studies on PF-543 derivatives, specifically those containing aliphatic side chains, have shown similar inhibitory effects on SK1 and antitumor activities as PF-543. These findings are significant for the development of new cancer therapies (Kim et al., 2019).
Citrate-Induced Aggregation for Ion Sensing
Research has explored the use of citrate-induced aggregation of conjugated polyelectrolytes for sensitive and selective detection of ions like aluminum in aqueous solutions (Wang et al., 2013).
Mécanisme D'action
PF-543 Citrate works by inhibiting SphK1, a key enzyme in regulating sphingolipid metabolism . This inhibition disrupts the conversion of sphingosine to S1P, a molecule associated with the growth of cancer cells . The inhibition of SphK1 by PF-543 Citrate leads to a decrease in the intracellular levels of S1P, inducing apoptosis, necrosis, and autophagy .
Orientations Futures
PF-543 Citrate has been reported to demonstrate low anticancer activity in several cancers . Therefore, there is a need for the development of PF-543 derivatives that can increase anticancer activity . Targeting SPHK1 with PF-543 significantly inhibited the cell cycle and tumor growth in preclinical xenograft tumor models of NSCLC . This suggests that targeting SPHK1 may develop a therapeutic effect in tumor treatment .
Propriétés
IUPAC Name |
[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;2-hydroxypropane-1,2,3-tricarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO4S.C6H8O7/c1-21-14-24(20-33(30,31)27-7-3-2-4-8-27)16-26(15-21)32-19-23-11-9-22(10-12-23)17-28-13-5-6-25(28)18-29;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-4,7-12,14-16,25,29H,5-6,13,17-20H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t25-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXXWUWKNPXSGW-VQIWEWKSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCCC3CO)CS(=O)(=O)C4=CC=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCC[C@@H]3CO)CS(=O)(=O)C4=CC=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39NO11S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856156 |
Source


|
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--[(2R)-1-{[4-({3-[(benzenesulfonyl)methyl]-5-methylphenoxy}methyl)phenyl]methyl}pyrrolidin-2-yl]methanol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
657.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415562-83-2 |
Source


|
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--[(2R)-1-{[4-({3-[(benzenesulfonyl)methyl]-5-methylphenoxy}methyl)phenyl]methyl}pyrrolidin-2-yl]methanol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
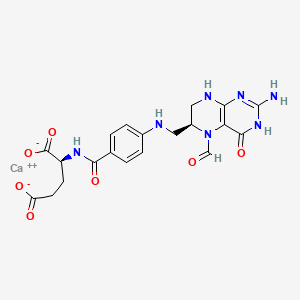



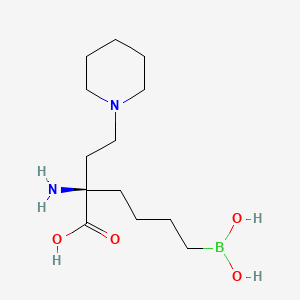
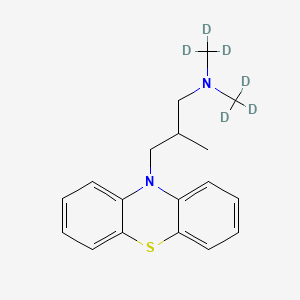
![[1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid](/img/structure/B1139161.png)
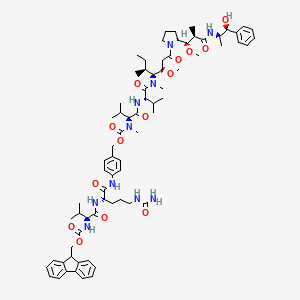
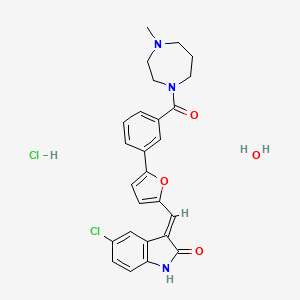
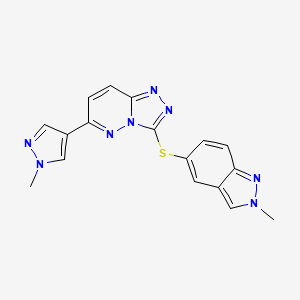
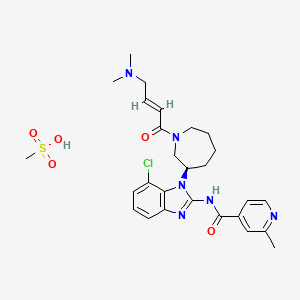

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B1139174.png)
